molecular formula C12H10F6N3P B13419860 4-(Phenylamino)benzenediazonium hexafluorophosphate CAS No. 68541-73-1

4-(Phenylamino)benzenediazonium hexafluorophosphate

Cat. No.: B13419860
CAS No.: 68541-73-1
M. Wt: 341.19 g/mol
InChI Key: GMCYTOBVFHVRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10F6N3P and a molecular weight of 341.19 g/mol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Phenylamino)aniline. This process is carried out by treating 4-(Phenylamino)aniline with nitrous acid in the presence of hexafluorophosphoric acid. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.

    Coupling Reactions: Typically carried out in the presence of phenols or aromatic amines under mildly acidic to neutral conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.

Major Products Formed

    Substitution Reactions: Products include substituted aromatic compounds.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: Aniline derivatives are formed.

Scientific Research Applications

4-(Phenylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.

    Biology: Employed in the modification of proteins and peptides through diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)benzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzene diazonium hexafluorophosphate: Similar in structure but contains a formyl group instead of a phenylamino group.

    4-Chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of a phenylamino group.

Uniqueness

4-(Phenylamino)benzenediazonium hexafluorophosphate is unique due to its phenylamino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective modification of aromatic compounds.

Properties

CAS No.

68541-73-1

Molecular Formula

C12H10F6N3P

Molecular Weight

341.19 g/mol

IUPAC Name

4-anilinobenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H10N3.F6P/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-7(2,3,4,5)6/h1-9,14H;/q+1;-1

InChI Key

GMCYTOBVFHVRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.